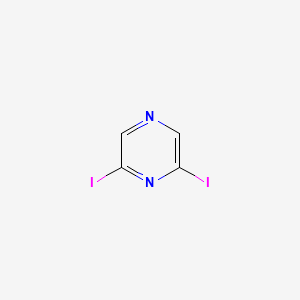

2,6-Diiodopyrazine

描述

OSM-S-660(VENUS OSM-6600-S-ND)是一款由 VENUSTECH 公司生产的安全审计设备和防火墙。它专为网络安全目的而设计,在 1U 的外形尺寸内集成了 6 个千兆以太网端口和 4 个千兆光纤端口。 该设备用于网络环境中的安全审计、监控和保护 .

化学反应分析

在没有具体信息的情况下,我们只能推测 OSM-S-660 可能经历的反应类型。有机化学中的常见反应包括氧化、还原、取代和加成。试剂和条件将取决于化合物中存在的具体官能团。这些反应形成的主要产物也将根据反应类型而有所不同。

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

2,6-Diiodopyrazine is utilized as a versatile building block in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its iodo substituents enhance its reactivity compared to other halogenated compounds, making it an ideal candidate for Suzuki and Stille coupling reactions. These reactions are essential for synthesizing complex organic molecules and pharmaceuticals .

Synthesis of Multifunctional Ligands:

The compound serves as a precursor for synthesizing multifunctional ligands used in coordination chemistry. These ligands can form stable complexes with transition metals, which are crucial in catalysis and materials science . The ability to modify the pyrazine ring allows for the design of ligands with specific properties tailored for particular applications.

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of iodine atoms is believed to enhance their biological activity by increasing lipophilicity and improving membrane penetration.

Cancer Therapeutics:

There is growing interest in the application of this compound derivatives in cancer treatment. Some studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways . This highlights their potential as lead compounds in the development of novel anticancer agents.

Material Science

Conductive Polymers:

this compound has been investigated for its role in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability. Such materials are vital in developing electronic devices, sensors, and energy storage systems .

Nanomaterials:

The compound's unique structure allows it to be used in synthesizing nanomaterials with specific optical and electronic properties. Research indicates that incorporating this compound into nanostructures can improve their performance in applications such as drug delivery systems and photonic devices .

Analytical Chemistry

Reagents for Detection:

In analytical chemistry, this compound can serve as a reagent for detecting various analytes due to its reactivity with different chemical species. It has been employed in methods for quantifying metal ions and organic pollutants in environmental samples, showcasing its utility in environmental monitoring .

Case Studies

作用机制

同样,缺乏具体细节,但该机制可能涉及分析网络流量,识别模式,并应用安全规则。分子靶标和途径将与网络协议、数据包检查和威胁签名相关。

相似化合物的比较

不幸的是,我没有类似化合物的列表可以与 OSM-S-660 进行直接比较。它的独特之处在于它将千兆以太网端口和光纤端口相结合,用于安全审计。

请记住,这些信息是基于可用数据,为了获得精确的细节,建议咨询官方文档或直接联系 VENUSTECH。

准备方法

不幸的是,公共领域没有关于 OSM-S-660 的具体合成路线和详细反应条件的信息。该化合物很可能由制造商通过专有方法合成。对于工业生产,VENUSTECH 将遵循其既定的协议以大规模生产 OSM-S-660。

生物活性

2,6-Diiodopyrazine is a halogenated derivative of pyrazine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of pyrazine derivatives. Various methodologies have been reported in the literature, including electrophilic aromatic substitution reactions. The efficiency and yield of these synthetic routes can vary based on reaction conditions and the presence of catalysts.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study indicated that compounds with similar structures exhibited significant activity against fungal strains such as Candida albicans and Candida krusei. The Minimum Inhibitory Concentration (MIC) values were determined under different pH conditions, revealing that the activity was notably enhanced in acidic environments.

| Compound | MIC (μM) at pH 4 | MIC (μM) at pH 5.5 | MIC (μM) at pH 7 |

|---|---|---|---|

| This compound | 32 | 64 | >128 |

| Fluconazole | 16 | 32 | >64 |

This table illustrates how the antimicrobial efficacy of this compound compares to fluconazole, a commonly used antifungal agent.

Anticancer Activity

In addition to its antifungal effects, this compound has also been evaluated for anticancer activity . Research involving various cancer cell lines has shown that halogenated pyrazines can inhibit cell proliferation. For instance, in vitro assays demonstrated cytotoxic effects on human colorectal cancer (HCT116) and non-small cell lung cancer (A549) cell lines.

- Cell Lines Tested :

- A549 (Lung Cancer)

- HCT116 (Colorectal Cancer)

The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 μM across different concentrations tested. This suggests that further optimization of the compound could enhance its anticancer potential.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, which can disrupt replication and transcription processes.

- Protein Binding : Studies indicate strong binding affinity to proteins such as Bovine Serum Albumin (BSA), which may influence pharmacokinetics and bioavailability.

Case Study 1: Antifungal Activity

A recent study focused on the antifungal properties of pyrazine derivatives, including this compound. The researchers assessed the compound's activity against clinical isolates of Candida species under varying pH levels. The findings revealed that lower pH significantly enhanced antifungal efficacy compared to neutral conditions.

Case Study 2: Anticancer Potential

Another investigation evaluated the anticancer effects of halogenated pyrazines in a series of in vitro assays. The study concluded that this compound exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for further development.

属性

IUPAC Name |

2,6-diiodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGFMLMNWQGILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451477 | |

| Record name | 2,6-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58138-79-7 | |

| Record name | 2,6-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。